molecular formula C12H18ClN B2946260 {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride CAS No. 1824158-94-2

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride

Cat. No. B2946260
CAS RN: 1824158-94-2
M. Wt: 211.73
InChI Key: SPAJDSBVBGZIAI-UHFFFAOYSA-N
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Description

“{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1824158-94-2 . It has a molecular weight of 211.73 .


Molecular Structure Analysis

The molecular structure of “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” can be represented by the InChI code: 1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H .


Chemical Reactions Analysis

The specific chemical reactions involving “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” are not available in the searched resources.


Physical And Chemical Properties Analysis

“{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” is a powder at room temperature . More specific physical and chemical properties are not available in the searched resources.

Mechanism of Action

The exact mechanism of action of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride is not fully understood, but it is believed to act as a monoamine releaser and reuptake inhibitor. This means that it increases the release of dopamine, serotonin, and norepinephrine in the brain while also inhibiting their reuptake, leading to increased levels of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, as well as alter dopamine and serotonin levels in the brain. This compound has also been shown to have potential neuroprotective effects, particularly in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride in lab experiments is its potential neuroprotective effects. It has also been shown to alter dopamine and serotonin levels in the brain, making it a useful tool in studying the neurochemistry of these neurotransmitters. However, there are also limitations to using this compound in lab experiments. Its psychoactive effects may make it difficult to control for confounding variables, and the complex synthesis process requires specialized equipment and expertise.

Future Directions

There are many potential future directions for research on {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride. One area of interest is its potential use in treating neurological disorders, such as Parkinson's disease and depression. Further research is also needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter levels in the brain. Additionally, the potential neuroprotective effects of this compound warrant further investigation.

Scientific Research Applications

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have psychoactive effects, including increased locomotor activity and altered dopamine and serotonin levels in the brain. This compound has also been studied for its potential use in treating neurological disorders, such as Parkinson's disease and depression.

Safety and Hazards

The safety information available indicates that “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAJDSBVBGZIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene (Description 27; 48.6 g, 0.24 mol) and Ra—Ni (50 g) in ethanol (600 ml) was hydrogenated at 60 psi for 12 hours. An additional charge of Ra—Ni (50 g) was added and the mixture was hydrogenated until GC analysis indicated the reaction was complete. The resulting mixture was filtered over Celite™ and washed with ethanol (200 ml). The filtrate was treated with concentrated HCl (35 ml, 0.42 mol) and concentrated under reduced pressure. The product was then slurried in tert-butyl methyl ether (100 ml) and cooled between 0 and 5° C., filtered and washed with tert-butyl methyl ether (100 ml) and dried to give the title compound (21 g, 42%).
Name
7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Three
Yield
42%

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